molecular formula C12H17NO4 B12050232 Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate CAS No. 2199-56-6

Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate

Cat. No.: B12050232
CAS No.: 2199-56-6
M. Wt: 239.27 g/mol
InChI Key: AGTHLNPLTSEZRB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate can be synthesized through the hydrolysis of diethyl 1-benzoyl-3,4-pyrroledicarboxylate . The reaction involves the use of reagents such as diethyl oxalate and 2,5-dimethylpyrrole under controlled conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. The process includes the use of high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrroles, which can be further utilized in organic synthesis and material science .

Scientific Research Applications

Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,4-dimethylpyrrole-3,5-dicarboxylate
  • Diethyl 3,4-pyrroledicarboxylate
  • Dimethyl 1H-pyrrole-3,4-dicarboxylate

Uniqueness

Diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research contexts .

Properties

IUPAC Name

diethyl 2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4/c1-5-16-11(14)9-7(3)13-8(4)10(9)12(15)17-6-2/h13H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTHLNPLTSEZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393780
Record name 1H-Pyrrole-3,4-dicarboxylic acid, 2,5-dimethyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2199-56-6
Record name 1H-Pyrrole-3,4-dicarboxylic acid, 2,5-dimethyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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